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Compound of Interest

Compound Name: N-(2-Hydroxyethyl)acetamide

Cat. No.: B093306 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)acetamide, also known as acetylaminoethanol, is a bifunctional organic

molecule that serves as a valuable and versatile building block in organic synthesis. Its

structure, incorporating both a secondary amide and a primary alcohol, allows for a diverse

range of chemical transformations, making it an attractive precursor for the synthesis of various

heterocyclic compounds, polymers, and other functionalized molecules. This technical guide

provides a comprehensive overview of the synthesis, key reactions, and applications of N-(2-
Hydroxyethyl)acetamide, with a focus on experimental protocols and quantitative data to

support its use in research and development.

Physicochemical Properties
N-(2-Hydroxyethyl)acetamide is a water-soluble, crystalline solid at room temperature. A

summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of N-(2-Hydroxyethyl)acetamide
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Property Value Reference

CAS Number 142-26-7 [1]

Molecular Formula C₄H₉NO₂ [1]

Molecular Weight 103.12 g/mol [1]

Melting Point 46-49 °C

Boiling Point 156-160 °C (5 mmHg)

Density 1.11 g/cm³ [2]

Appearance
White to off-white crystalline

solid

Solubility Soluble in water and ethanol

Synthesis of N-(2-Hydroxyethyl)acetamide
N-(2-Hydroxyethyl)acetamide can be readily synthesized through the N-acetylation of

ethanolamine. Common acetylating agents include acetic acid, acetic anhydride, and ethyl

acetate. The direct acylation with acetic acid via reflux is a common and straightforward

method.

Experimental Protocol: Synthesis from Ethanolamine
and Acetic Acid
Reaction Scheme:

Materials:

Ethanolamine

Glacial Acetic Acid

Toluene (for azeotropic removal of water, optional)

Sodium hydroxide (for neutralization)
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Ethyl acetate (for extraction)

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Silica gel for column chromatography

Procedure:

In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using

toluene), combine ethanolamine (1.0 equivalent) and glacial acetic acid (1.1 equivalents).

If using an azeotropic solvent, add toluene to the flask.

Heat the reaction mixture to reflux and continue heating for 4-6 hours. The progress of the

reaction can be monitored by Thin Layer Chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

If toluene was used, remove it under reduced pressure.

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the

effervescence ceases.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with brine (1 x 50 mL).

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude product.

Purify the crude product by flash column chromatography on silica gel using a gradient of

methanol in dichloromethane to yield pure N-(2-Hydroxyethyl)acetamide.

Expected Yield: 80-90%

Characterization Data:
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¹H NMR (CDCl₃, 400 MHz): δ 6.5-7.0 (br s, 1H, NH), 3.71 (t, J=5.2 Hz, 2H, CH₂OH), 3.39 (q,

J=5.2 Hz, 2H, NHCH₂), 2.04 (s, 3H, COCH₃), 2.8-3.2 (br s, 1H, OH).

¹³C NMR (CDCl₃, 100 MHz): δ 171.5, 61.8, 42.5, 23.2.[3]

Logical Workflow for the Synthesis of N-(2-Hydroxyethyl)acetamide
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Caption: General workflow for the synthesis of N-(2-Hydroxyethyl)acetamide.
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Key Reactions of N-(2-Hydroxyethyl)acetamide as a
Building Block
The bifunctional nature of N-(2-Hydroxyethyl)acetamide allows for selective reactions at

either the hydroxyl or the amide group, making it a versatile precursor for a variety of more

complex molecules.

Dehydrative Cyclization to 2-Oxazolines
One of the most important applications of N-(2-Hydroxyethyl)acetamide is its use in the

synthesis of 2-oxazolines. These heterocyclic compounds are valuable intermediates in organic

synthesis, serving as protecting groups for carboxylic acids, chiral ligands in asymmetric

catalysis, and monomers for ring-opening polymerization.[4]

A convenient one-pot synthesis of 2-methyl-2-oxazoline involves the thermolysis of the boron

ester of N-(2-Hydroxyethyl)acetamide.[4]

Table 2: Synthesis of 2-Methyl-2-Oxazoline from N-(2-Hydroxyethyl)acetamide

Reactants Reagents Conditions Yield Reference

N-(2-

Hydroxyethyl)ace

tamide, Boric

Acid, CaO

-
Thermolysis at

240-260 °C
85% [4]

Experimental Protocol: One-Pot Synthesis of 2-Methyl-2-
Oxazoline[4]
Reaction Scheme:

Materials:

N-(2-Hydroxyethyl)acetamide

Boric acid (H₃BO₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b093306?utm_src=pdf-body
https://www.benchchem.com/product/b093306?utm_src=pdf-body
https://www.benchchem.com/product/b093306?utm_src=pdf-body
https://web.itu.edu.tr/~bicak/Papers/102.pdf
https://www.benchchem.com/product/b093306?utm_src=pdf-body
https://web.itu.edu.tr/~bicak/Papers/102.pdf
https://www.benchchem.com/product/b093306?utm_src=pdf-body
https://web.itu.edu.tr/~bicak/Papers/102.pdf
https://www.benchchem.com/product/b093306?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calcium oxide (CaO)

Toluene

Procedure:

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser,

combine N-(2-Hydroxyethyl)acetamide (3.0 equivalents) and boric acid (1.0 equivalent) in

toluene.

Heat the mixture to reflux to form the boron ester, continuously removing the water formed

via the Dean-Stark trap (approximately 3-4 hours).

After the formation of the boron ester is complete (as indicated by the cessation of water

collection), add calcium oxide (CaO) as an acid scavenger.

Increase the temperature to 240-260 °C to effect the thermolysis of the boron ester and the

formation of the oxazoline.

The 2-methyl-2-oxazoline product can be isolated by distillation from the reaction mixture.

Purify the collected distillate by redistillation.

Characterization Data for 2-Methyl-2-Oxazoline:[4]

¹H NMR (CDCl₃, 400 MHz): δ 4.21 (t, J=9.6 Hz, 2H, OCH₂), 3.79 (t, J=9.6 Hz, 2H, NCH₂),

1.96 (s, 3H, CH₃).

Experimental Workflow for 2-Oxazoline Synthesis
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Caption: Workflow for the one-pot synthesis of 2-methyl-2-oxazoline.

Esterification of the Hydroxyl Group
The primary hydroxyl group of N-(2-Hydroxyethyl)acetamide can undergo esterification with

various carboxylic acids or their derivatives to introduce new functionalities. This reaction is

typically catalyzed by an acid.

Experimental Protocol: General Esterification Procedure
Reaction Scheme:
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Materials:

N-(2-Hydroxyethyl)acetamide

Carboxylic acid (e.g., acrylic acid, methacrylic acid)

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

Solvent (e.g., toluene)

Polymerization inhibitor (if using unsaturated carboxylic acids)

Sodium bicarbonate solution (for workup)

Brine

Procedure:

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve N-
(2-Hydroxyethyl)acetamide (1.0 equivalent) and the carboxylic acid (1.1 equivalents) in a

suitable solvent like toluene.

If applicable, add a polymerization inhibitor (e.g., hydroquinone).

Add a catalytic amount of the acid catalyst (e.g., 0.05 equivalents of p-toluenesulfonic acid).

Heat the mixture to reflux and remove the water azeotropically.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture and wash with a saturated sodium bicarbonate solution, followed

by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography.
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Applications in Drug Development and Materials
Science
While direct incorporation of N-(2-Hydroxyethyl)acetamide into blockbuster drugs is not

widely documented, its derivatives, particularly oxazolines, are prevalent in medicinal chemistry

and drug delivery. The ability to introduce the N-(2-Hydroxyethyl)acetamide moiety provides a

handle for further functionalization, improving solubility and pharmacokinetic properties of drug

candidates.

In materials science, N-(2-Hydroxyethyl)acetamide and its derivatives are used in the

synthesis of polymers. For instance, esterification with acrylic or methacrylic acid yields

monomers that can be polymerized to produce hydrogels and other biocompatible materials.

Conclusion
N-(2-Hydroxyethyl)acetamide is a readily accessible and highly versatile building block in

organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations,

providing access to important classes of compounds such as 2-oxazolines and functionalized

esters. The experimental protocols and data presented in this guide demonstrate its utility and

provide a solid foundation for its application in the research and development of new

pharmaceuticals, agrochemicals, and advanced materials. The straightforward synthesis of N-
(2-Hydroxyethyl)acetamide, coupled with its diverse reactivity, ensures its continued

importance as a fundamental tool for synthetic chemists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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